molecular formula C8H15Cl2NO3 B14214895 4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid CAS No. 831219-90-0

4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid

Cat. No.: B14214895
CAS No.: 831219-90-0
M. Wt: 244.11 g/mol
InChI Key: RYYBTHPSTAMGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines . The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks . This prevents DNA replication and transcription, ultimately causing cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .

Comparison with Similar Compounds

4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

These compounds share the common feature of alkylating DNA but differ in their specific structures, pharmacokinetics, and clinical applications .

Properties

CAS No.

831219-90-0

Molecular Formula

C8H15Cl2NO3

Molecular Weight

244.11 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C8H15Cl2NO3/c9-1-3-11(4-2-10)6-7(12)5-8(13)14/h7,12H,1-6H2,(H,13,14)

InChI Key

RYYBTHPSTAMGEX-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)CC(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.